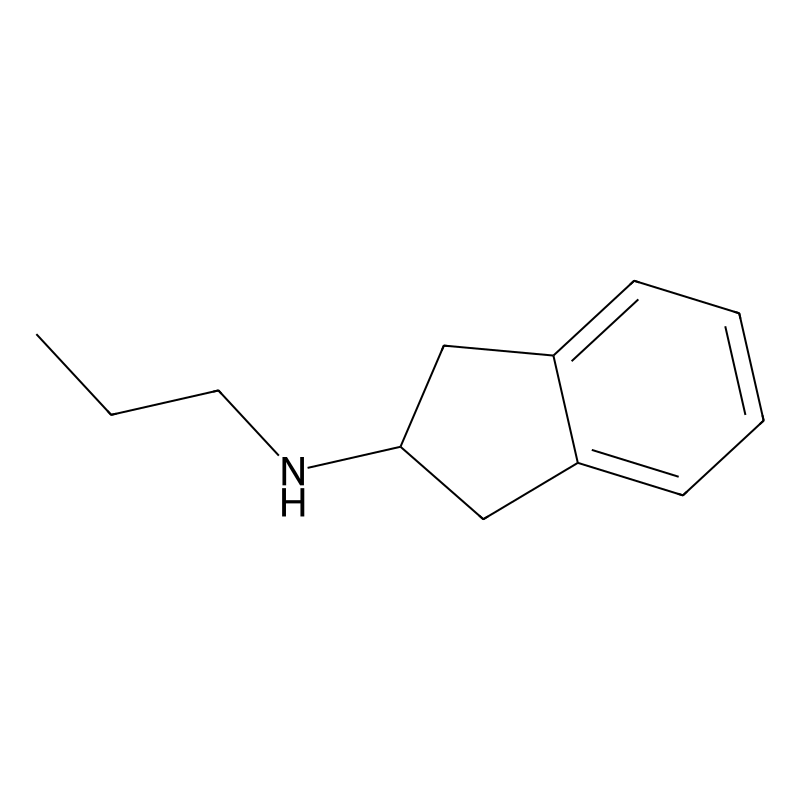

N-propyl-2,3-dihydro-1H-inden-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Analogies

The presence of the indane ring system suggests a possible relationship to other indane-based molecules with interesting biological properties. For instance, NM-2-AI (N-Methyl-2-aminoindane) is a known research chemical with activity at various neurotransmitter receptors Wikipedia: NM-2-AI: . Studying N-propyl-2,3-dihydro-1H-inden-2-amine could involve exploring if it shares similar properties or acts on different biological targets.

Commercially Available Compound

Several chemical suppliers offer N-propyl-2,3-dihydro-1H-inden-2-amine for purchase [Example 1, Example 2]. This suggests potential use in various research fields, though specific applications aren't mentioned.

Limited Literature References

A few databases mention N-propyl-2,3-dihydro-1H-inden-2-amine, but without detailed information on its use in scientific research [Example 3, Example 4].

N-propyl-2,3-dihydro-1H-inden-2-amine is a chemical compound characterized by its unique bicyclic structure, which consists of an indene core with a propyl amine substituent. Its molecular formula is and it has a molecular weight of approximately 171.24 g/mol. The compound's structure allows it to engage in various

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it into more saturated amines using reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, typically using alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions include various substituted indene derivatives, which are useful in further chemical syntheses.

Research indicates that N-propyl-2,3-dihydro-1H-inden-2-amine exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease due to its dopaminergic activity. This compound interacts with neurotransmitter systems, making it a candidate for further pharmacological studies .

The synthesis of N-propyl-2,3-dihydro-1H-inden-2-amine typically involves cyclization reactions from appropriate precursors. One common method includes:

- Refluxing indene with propylamine: This reaction often requires the presence of a catalyst and is performed under specific solvent conditions (e.g., toluene or ethanol).

- Using azobisisobutyronitrile and hypophosphorous acid: This method involves refluxing in 1-propanol to yield the desired product with yields ranging from 40% to 50%.

In industrial settings, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

N-propyl-2,3-dihydro-1H-inden-2-amine finds applications primarily in:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules and potential pharmaceuticals.

- Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

- Material Science: It is utilized in the production of advanced materials such as polymers and catalysts.

Studies have focused on the interaction of N-propyl-2,3-dihydro-1H-inden-2-amine with various biological receptors. Its mechanism of action involves binding to specific molecular targets, modulating their activity through signal transduction pathways crucial for cellular communication . The compound's interactions may influence various biological pathways, leading to its observed effects.

Several compounds share structural similarities with N-propyl-2,3-dihydro-1H-inden-2-amine. Notable examples include:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N-methyl-2,3-dihydro-1H-inden-2-amines | C_{11}H_{13}N | 0.90 |

| (R)-N-methyl-N-(prop-2-yne)-2,3-dihydroindene | C_{12}H_{13}N | 0.98 |

| (S)-N-methyl-N-(prop-2-yne)-2,3-dihydroindene | C_{12}H_{13}N | 0.98 |

| 1-(6-Ethynyl-2,3-dihydroindene)-azetidine | C_{12}H_{13}N | 0.91 |

| Bis(2,3-dihydroindene)amine hydrochloride | C_{18}H_{22}ClN | 0.90 |

Uniqueness

N-propyl-2,3-dihydro-1H-inden-2-amines' uniqueness lies in its specific side chain length and the resulting steric and electronic effects that influence its reactivity and interactions with biological targets. This distinctiveness makes it a valuable compound for further exploration in both synthetic and medicinal chemistry contexts .